molecular formula C22H28ClNO4 B146412 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride CAS No. 134826-28-1

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride

Cat. No. B146412
M. Wt: 405.9 g/mol
InChI Key: LYXUJZCAWIJHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. The drug's chemical structure is similar to that of other opioid drugs such as fentanyl and morphine, but it has a unique mechanism of action that makes it a promising candidate for the treatment of pain.

Mechanism Of Action

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the effects of opioid drugs. It acts as an agonist, meaning that it binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in a decrease in pain perception and an increase in feelings of pleasure and well-being.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride are similar to those of other opioid drugs. It activates the mu-opioid receptor, leading to the release of endogenous opioids and a decrease in pain perception. It also has effects on the central nervous system, including sedation, respiratory depression, and euphoria.

Advantages And Limitations For Lab Experiments

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. It also has a lower potential for abuse and addiction compared to other opioid drugs, making it a safer alternative for researchers to study. However, it also has limitations, including its potential for respiratory depression and its potential to interact with other drugs.

Future Directions

There are several future directions for research on 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, including its potential as a painkiller for humans. Researchers are also investigating its potential as a treatment for opioid addiction, as well as its effects on other opioid receptors in the brain. Additionally, there is ongoing research into the synthesis of new analogs of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride with improved potency and selectivity for the mu-opioid receptor.

Synthesis Methods

The synthesis of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with benzoyl chloride to form 2-(3,4-dimethoxyphenyl)ethyl benzoyl amine. The final step involves the reaction of the benzoyl amine with piperidine hydrochloride to form 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride hydrochloride.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has been the subject of several scientific studies, with researchers investigating its potential as a painkiller. One study published in the Journal of Pharmacology and Experimental Therapeutics found that 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride was effective in reducing pain in rats, and that it had a lower potential for abuse and addiction compared to other opioid drugs.

properties

CAS RN

134826-28-1

Product Name

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride

Molecular Formula

C22H28ClNO4

Molecular Weight

405.9 g/mol

IUPAC Name

[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] benzoate;hydrochloride

InChI

InChI=1S/C22H27NO4.ClH/c1-25-20-9-8-17(16-21(20)26-2)10-13-23-14-11-19(12-15-23)27-22(24)18-6-4-3-5-7-18;/h3-9,16,19H,10-15H2,1-2H3;1H

InChI Key

LYXUJZCAWIJHME-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl

Other CAS RN

134826-28-1

synonyms

4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, benzoate (ester), hy drochloride

Origin of Product

United States

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